(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
This compound belongs to the pyrazol-3-one family, characterized by a 2,4-dihydro-3H-pyrazol-3-one core substituted with a phenyl group at position 2, a methyl group at position 5, and a (3,5-dichlorophenyl)amino-methylidene moiety at position 4 in the (4E)-configuration. Its molecular formula is C₁₈H₁₄Cl₂N₃O, with a molecular weight of 365.23 g/mol. The presence of two chlorine atoms enhances lipophilicity, while the conjugated enamine system may contribute to intramolecular charge transfer and stability .
Properties
IUPAC Name |
4-[(3,5-dichlorophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-11-16(10-20-14-8-12(18)7-13(19)9-14)17(23)22(21-11)15-5-3-2-4-6-15/h2-10,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGNZMDUWPHLLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 3,5-dichloroaniline with an appropriate pyrazolone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as an antioxidant and anticancer agent . Pyrazole derivatives, including this compound, have been shown to exhibit cytotoxic effects against various human cell lines. The structural characteristics of pyrazoles allow them to interact with biological targets effectively.
Case Studies
- A study evaluated the antioxidant properties of pyrazole derivatives and found that certain compounds exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid. The results indicated that the presence of specific substituents significantly influenced the compounds' biological activity .
- Another research focused on synthesizing 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), emphasizing their anticancer properties. The synthesized compounds demonstrated significant cytotoxicity against colorectal carcinoma cells, highlighting the potential of pyrazole derivatives in cancer therapy .
Biological Evaluation
The biological activities of (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one have been assessed through various in vitro studies. These studies often involve evaluating the compound's ability to inhibit specific enzymes or pathways associated with disease processes.
Biological Activities
- Anticancer Activity : The compound has been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Studies have indicated that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammatory processes .
Molecular Docking Studies
Molecular docking studies are essential for understanding how this compound interacts with biological targets at the molecular level.
Insights from Docking Studies
The compound has been docked with various targets to predict its binding affinity and interaction modes:
- Docking studies with human prostaglandin reductase (PTGR2) revealed specific binding interactions that suggest a plausible inhibitory action against this enzyme .
- The interactions were characterized by hydrogen bonds and hydrophobic contacts, indicating strong binding affinity which could translate into effective inhibition in biological systems .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Physicochemical Parameters of Selected Pyrazol-3-one Derivatives
Key Observations :
- Halogen Effects: The target compound’s 3,5-dichlorophenyl group increases lipophilicity (ClogP ≈ 3.8) compared to the mono-halogenated derivatives in and . This may enhance membrane permeability but reduce aqueous solubility .
- In contrast, the target compound’s dichlorophenyl group offers moderate electron withdrawal while retaining aromatic stability .
- Heterocyclic Modifications : The thiadiazole ring in introduces sulfur-based hydrogen-bond acceptor sites, which are absent in the target compound. This could alter binding affinities in biological systems .
Table 2: Bioactivity and Drug-Likeness Comparison
Key Observations :
- However, the nitro group in ’s compound increases polar surface area (PSA), which may reduce intestinal absorption compared to the target compound .
- Hydrogen Bonding : The target compound’s single HBD (-NH-) and moderate PSA (~70 Ų) balance permeability and solubility, whereas the thiadiazole-containing derivative () may exhibit stronger protein-binding due to sulfur’s electronegativity .
Biological Activity
The compound (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by its complex structure and potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 402.2 g/mol. Its structure features a pyrazolone core with a 3,5-dichlorophenyl substituent, which may enhance its biological interactions.
Predicted Biological Activities
Based on its structural features, various computational tools have predicted that this compound may exhibit a range of biological activities:
The biological activity of this compound is believed to stem from multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as cyclooxygenase (COX) for anti-inflammatory effects.
- Receptor Interaction : It could interact with various receptors, modulating signaling pathways relevant to cancer and inflammation.
- Radical Scavenging : The presence of electron-rich groups may contribute to antioxidant properties, protecting cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar pyrazolone derivatives:
- A study demonstrated that pyrazolone derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that the incorporation of halogenated phenyl groups enhances efficacy .
- Another research focused on the anti-inflammatory properties of pyrazolone compounds, where derivatives showed a reduction in inflammation markers in vitro and in vivo models .
- In anticancer research, a derivative similar to the target compound was found to induce apoptosis in human cancer cell lines through the activation of caspase pathways .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolone Derivatives | Contains pyrazolone ring | Anti-inflammatory |
| Triazole-based Compounds | Similar nitrogen-containing heterocycles | Antifungal |
| Dichlorobenzene Derivatives | Halogenated aromatic rings | Antimicrobial |
This compound's specific combination of triazole and pyrazolone functionalities may enhance its lipophilicity and bioavailability compared to others.
Q & A
Q. What are the standard synthetic routes for preparing (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?
Answer: A common method involves refluxing chalcone derivatives with 3,5-dichlorophenylhydrazine hydrochloride in ethanol for 12 hours. The reaction proceeds via cyclocondensation to form the pyrazolone core, followed by isolation via filtration and washing with ethanol. This method emphasizes stoichiometric control (3:1 molar ratio of hydrazine to chalcone) to optimize yield and purity . Solvent choice (ethanol) ensures mild conditions suitable for preserving the compound’s stereochemical integrity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer: Key techniques include:
- NMR spectroscopy : To confirm the (E)-configuration of the methylidene group and aromatic substitution patterns (e.g., 3,5-dichlorophenyl protons appear as distinct doublets in -NMR) .
- FT-IR : Identification of carbonyl (C=O) stretches (~1650–1700 cm) and N–H bending modes (~1550 cm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and fragmentation pathways .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Answer: Stability studies should include:
- Thermogravimetric analysis (TGA) : To determine decomposition temperatures.
- Hygroscopicity tests : Exposure to controlled humidity levels (e.g., 40–80% RH) to monitor structural integrity via XRD or NMR .
- Long-term storage trials : At –20°C (for lab use) vs. 4°C (for short-term handling), with periodic HPLC purity checks .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
Answer:
- Dose-response re-evaluation : Ensure activity is concentration-dependent and not an artifact of assay conditions (e.g., solvent DMSO concentrations >1% may inhibit cellular targets) .
- Orthogonal assays : Cross-validate cytotoxicity using MTT, ATP-based luminescence, and apoptosis markers (e.g., caspase-3 activation) .
- Structural analogs : Compare activity of derivatives to identify pharmacophore specificity vs. off-target effects .
Q. How can computational modeling optimize this compound for target-specific interactions?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinase domains). Focus on the dichlorophenyl and pyrazolone moieties as key interaction sites .
- MD simulations : Assess ligand-protein stability over 100-ns trajectories (AMBER/CHARMM force fields) to identify conformational shifts affecting affinity .
- QSAR studies : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity trends using CoMFA or HQSAR .
Q. What experimental designs validate the compound’s anti-inflammatory or antitumor mechanisms?
Answer:
- In vitro :
- NF-κB inhibition assays : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages via ELISA .
- Cell cycle analysis : Flow cytometry (PI staining) to check G1/S arrest in cancer lines .
- In vivo :
- Xenograft models : Dose optimization (10–50 mg/kg, oral/IP) in nude mice, monitoring tumor volume and histopathology .
- Toxicity profiling : Liver/kidney function markers (ALT, creatinine) to rule off-target effects .
Q. How can synthetic routes be modified to enhance enantiomeric purity?
Answer:
- Chiral auxiliaries : Introduce menthol or binaphthyl groups during cyclocondensation, followed by cleavage .
- Asymmetric catalysis : Use Pd or Ru complexes to induce stereoselectivity in key bond-forming steps (e.g., hydrazine addition) .
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, with purity confirmed via CD spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
